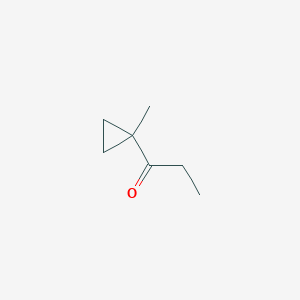
1-(1-Methylcyclopropyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclopropyl)propan-1-one is an organic compound with the molecular formula C7H12O It is a ketone featuring a cyclopropyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the reaction of 1-methylcyclopropylmagnesium bromide with propionyl chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
1-(1-Methylcyclopropyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which 1-(1-Methylcyclopropyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, influencing various biochemical pathways. The cyclopropyl group adds strain to the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.
Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, used in organic synthesis.
Uniqueness: 1-(1-Methylcyclopropyl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a cyclopropyl group and a ketone functional group makes it a versatile compound in various chemical reactions and research applications.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C7H12O/c1-3-6(8)7(2)4-5-7/h3-5H2,1-2H3 |
InChI Key |
LMXZLUALBMZJON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















